molecular formula C49H32N3O6P B14063726 N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14063726
M. Wt: 789.8 g/mol
InChI Key: IMXURRPXVQWSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a highly complex phosphapentacyclic molecule. Its structure features:

  • A central phosphorus atom integrated into a pentacyclic scaffold.
  • Benzyl and naphthyl substituents at the nitrogen positions.
  • Electron-withdrawing 4-nitrophenyl groups at the 10 and 16 positions.
  • Ether linkages (12,14-dioxa) contributing to its conformational rigidity.

Structural determination of such compounds typically relies on crystallographic tools like SHELX .

Properties

Molecular Formula

C49H32N3O6P

Molecular Weight

789.8 g/mol

IUPAC Name

N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C49H32N3O6P/c53-51(54)39-23-19-34(20-24-39)44-29-37-14-6-8-16-42(37)46-47-43-17-9-7-15-38(43)30-45(35-21-25-40(26-22-35)52(55)56)49(47)58-59(57-48(44)46)50(31-32-10-2-1-3-11-32)41-27-18-33-12-4-5-13-36(33)28-41/h1-30H,31H2

InChI Key

IMXURRPXVQWSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC3=CC=CC=C3C=C2)P4OC5=C(C6=CC=CC=C6C=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=C(O4)C(=CC9=CC=CC=C98)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-yl and benzylamine precursors, followed by their coupling with the phosphorus-containing pentacyclic framework. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS: 1322779-96-3) .

Property Target Compound Analog (CAS: 1322779-96-3)
Substituents 4-nitrophenyl (electron-withdrawing) 4-methoxyphenyl (electron-donating)
Molecular Weight Not explicitly provided 599.7 g/mol
Functional Groups Nitro groups, benzyl, naphthyl Methoxy groups, chiral ethyl substituents
Synthetic Complexity Likely high due to nitro group reactivity Moderate (methoxy groups are stable)

Electronic and Reactivity Implications

  • Nitro vs. In contrast, methoxy groups in the analog may favor hydrogen bonding or π-π stacking .
  • Chiral Centers : The analog’s chiral ethyl substituents (R-configuration) suggest stereoselective interactions, whereas the target compound’s planar naphthyl group may prioritize planar aromatic interactions.

Structural Analysis Challenges

Both compounds require advanced crystallographic methods for conformational analysis. The puckering of their pentacyclic cores could be quantified using Cremer-Pople coordinates , while hydrogen-bonding patterns might follow Etter’s graph-set analysis .

Bioactivity and Docking Potential

While direct bioactivity data for the target compound are unavailable, Chemical Space Docking studies (as in ) suggest that its nitro groups could enhance binding affinity to kinase targets like ROCK1. However, the analog’s methoxy groups might improve solubility and metabolic stability .

Industrial Relevance

Compounds with nitrophenyl groups are often intermediates in explosives or dyes (e.g., azo compounds ), whereas methoxy-substituted analogs are common in pharmaceuticals due to their bioavailability .

Biological Activity

The compound N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features multiple functional groups that contribute to its biological activity. The presence of nitrophenyl groups and a phosphapentacyclo structure suggests potential interactions with biological targets such as enzymes and receptors.

Table 1: Molecular Characteristics

PropertyValue
Molecular Formula C32H26N4O4P
Molecular Weight 570.54 g/mol
IUPAC Name N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo...
CAS Number Not available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, phosphorous-containing compounds are known to interact with phosphatases and kinases.
  • Receptor Modulation : The presence of nitrophenyl groups suggests potential interactions with neurotransmitter receptors or other signaling pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects:

  • Anticancer Activity : Some studies have reported that phosphorous-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Properties : There is evidence suggesting that related compounds possess antimicrobial activity against various pathogens.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry demonstrated that a related phosphorous compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Efficacy :
    • Research published in Antimicrobial Agents and Chemotherapy highlighted the antibacterial effects of nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects :
    • A study in Neuroscience Letters reported neuroprotective effects of similar compounds in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.